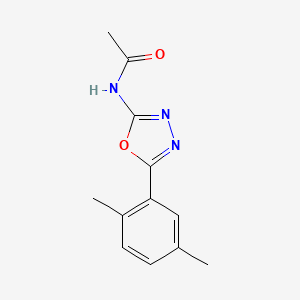

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organic Synthesis Intermediary

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: can serve as an intermediary in organic synthesis. Its structure, which includes an oxadiazole ring, makes it a candidate for the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals. The compound’s amide group could potentially act as a precursor for further functional group transformations .

Pharmaceutical Analogue Development

This compound may be used to create analogues of known pharmaceuticals. For instance, modifications in the phenyl moiety, similar to those in paracetamol derivatives, could lead to the development of new analgesic or anti-inflammatory agents with potentially superior efficacy .

Mass Spectrometry Calibration

Due to its unique molecular weight and structure, N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide could be used as a calibration standard in mass spectrometry. This would help in the accurate determination of the mass of other compounds in analytical chemistry .

Ligand for Metal Complexes

The compound’s structure suggests potential as a ligand in the formation of metal complexes. Such complexes could be relevant in catalysis or material science, where the oxadiazole ring might coordinate with metals to form stable complexes .

Functional Group Transformation Studies

Researchers could employ this compound in studies aimed at understanding functional group transformations. Its amide and oxadiazole groups could be used to explore reactions such as amination, formylation, and carbonylation, which are fundamental in organic chemistry .

Chemical Structure-Activity Relationship (SAR) Analysis

The compound’s structure allows for modifications that could be used in SAR analysis to understand the relationship between chemical structure and biological activity. This is particularly important in drug discovery, where slight changes in structure can significantly alter a compound’s pharmacological properties .

Synthesis of Acyclic Systems

The amide functionality in N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide could be utilized in the synthesis of acyclic systems. These systems are valuable in creating flexible molecules that can be used in a variety of applications, from materials science to bioactive molecules .

Antibacterial Agent Research

There is potential for this compound to be modified and used in the synthesis of new antibacterial agents. The oxadiazole ring, in particular, is a moiety of interest in the development of compounds with antibacterial properties .

Safety And Hazards

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJBHGLSQGMJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)

![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)

![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)

![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)

![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)